Attophos

説明

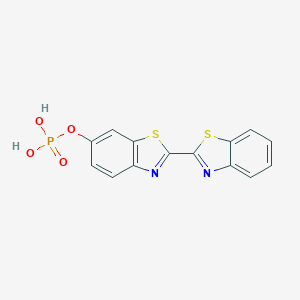

Structure

3D Structure

特性

CAS番号 |

142441-49-4 |

|---|---|

分子式 |

C14H9N2O4PS2 |

分子量 |

364.3 g/mol |

IUPAC名 |

[2-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-6-yl] dihydrogen phosphate |

InChI |

InChI=1S/C14H9N2O4PS2/c17-21(18,19)20-8-5-6-10-12(7-8)23-14(16-10)13-15-9-3-1-2-4-11(9)22-13/h1-7H,(H2,17,18,19) |

InChIキー |

BTKMJKKKZATLBU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |

正規SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |

他のCAS番号 |

142441-49-4 |

同義語 |

AttoPhos |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Attophos: A High-Sensitivity Fluorescent Substrate for Alkaline Phosphatase

For Immediate Release

In the landscape of enzyme-linked immunosorbent assays (ELISAs) and other sensitive detection methods, the choice of substrate is paramount to achieving low detection limits and a high signal-to-noise ratio. The Attophos® AP Fluorescent Substrate System offers a robust solution for the detection of alkaline phosphatase (AP) down to the attomole (10⁻¹⁸ mole) level.[1][2] This technical guide provides an in-depth exploration of the core mechanism of the this compound substrate, detailed experimental protocols, and quantitative data to support its application by researchers, scientists, and drug development professionals.

The Enzymatic Reaction and Fluorogenic Signal Generation

The fundamental principle of the this compound system lies in the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product. The substrate, 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole phosphate (BBTP), is hydrolyzed by alkaline phosphatase.[3][4][5] This reaction cleaves the phosphate group from BBTP, yielding inorganic phosphate (Pi) and the alcohol product, 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole (BBT).[3][4][5]

Upon its formation, BBT exhibits significantly enhanced fluorescence properties compared to the parent substrate.[3][4][5][6] This includes a marked increase in quantum efficiency and a shift of its excitation and emission spectra further into the visible region.[3][4][5][6] This enzymatic generation of a fluorescent signal forms the basis for the quantitative measurement of alkaline phosphatase activity.

Quantitative Spectroscopic and Kinetic Data

A key advantage of the this compound system is its large Stokes' shift, which is the difference between the maximum excitation and emission wavelengths.[3][6][7][8][9][10] This characteristic, typically around 120 nm, minimizes background fluorescence and enhances detection sensitivity.[3][6][8][9][10]

| Parameter | Value | Reference |

| Excitation Wavelength (Optimal) | 430 - 440 nm | [3][7] |

| Emission Wavelength (Optimal) | 550 - 560 nm | [3][7] |

| Stokes' Shift | ~120 nm | [3][6][8][9][10] |

| Limit of Detection | As low as 10⁻¹⁹ moles of AP | [7] |

| Enzyme Turnover Rate | >90,000 molecules/minute/AP molecule | [1] |

| Michaelis Constant (Km) | 0.3 mM | [1] |

Detailed Experimental Protocol: ELISA Application

The following protocol outlines a general procedure for the use of the this compound Substrate System in a fluorescent ELISA. Optimization may be required depending on the specific assay conditions.

Materials:

-

This compound® Substrate

-

This compound® Buffer (2.4M DEA, 0.057mM MgCl₂, pH 10)[3]

-

Microplate (black or transparent)

-

Fluorometer

-

Alkaline phosphatase-conjugated secondary antibody

-

Wash buffers (e.g., PBS with Tween-20)

-

Blocking buffer

Procedure:

-

Reagent Preparation:

-

ELISA Procedure:

-

Perform the standard steps of your ELISA, including coating the plate with antigen, blocking, and incubation with primary and AP-conjugated secondary antibodies, with appropriate washing steps in between.

-

-

Substrate Incubation:

-

Signal Measurement:

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the amount of alkaline phosphatase present, and therefore, the amount of target analyte in the sample. The reaction exhibits linear kinetics over a wide range of AP concentrations.[7]

-

Conclusion

The this compound substrate system provides a highly sensitive and reliable method for the detection of alkaline phosphatase in a variety of applications. Its core mechanism, based on the enzymatic generation of a highly fluorescent product with a large Stokes' shift, results in an excellent signal-to-noise ratio and extremely low detection limits. The straightforward protocols and robust performance make it an invaluable tool for researchers and professionals in drug development and other scientific fields requiring precise and sensitive quantification.

References

- 1. promega.com [promega.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. promega.com [promega.com]

- 4. This compound® AP Fluorescent Substrate System Protocol [worldwide.promega.com]

- 5. This compound® Substrate [promega.jp]

- 6. This compound® AP Fluorescent Substrate System Protocol [promega.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Promega this compound™ AP Fluorescent Substrate | Fisher Scientific [fishersci.ca]

- 9. This compound® AP Fluorescent Substrate System [promega.jp]

- 10. This compound® AP Fluorescent Substrate System [worldwide.promega.com]

- 11. Direct ELISA using fluorescent substrate protocol | Abcam [abcam.com]

The Mechanism of Attophos in Immunoassays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Attophos, a high-performance fluorescent substrate for alkaline phosphatase (AP), and its application in sensitive immunoassays. We will delve into the core principles of its function, present quantitative performance data, and provide detailed experimental protocols and visual workflows to facilitate its successful implementation in your research.

Core Principles of this compound Function

This compound is a fluorogenic substrate that offers a highly sensitive method for detecting alkaline phosphatase activity. The system's utility in immunoassays is predicated on a straightforward enzymatic reaction that converts a non-fluorescent molecule into a intensely fluorescent product, thereby amplifying the signal of an antibody-antigen binding event.

The Enzymatic Conversion of this compound

The chemical name for this compound is 2'-[2-benzothiazoyl]-6'-hydroxybenzothiazole phosphate (BBTP).[1][2] In the presence of alkaline phosphatase, typically conjugated to a secondary antibody in an immunoassay, the phosphate group of this compound is cleaved. This enzymatic dephosphorylation yields 2'-[2-benzothiazoyl]-6'-hydroxybenzothiazole (BBT), a highly fluorescent molecule, and inorganic phosphate (Pi).[1][2][3]

The core of the this compound system's high sensitivity lies in the dramatic change in fluorescent properties between the substrate (this compound) and the product (BBT). This compound itself exhibits low intrinsic fluorescence.[4] Upon conversion to BBT, there is a significant increase in quantum efficiency and a shift in the fluorescence excitation and emission spectra to longer wavelengths in the visible region.[1][2]

Key Performance Characteristics

The enzymatic generation of the fluorescent BBT molecule endows this compound-based immunoassays with several key advantages:

-

High Sensitivity: The low background fluorescence of the substrate and the high quantum yield of the product allow for the detection of minute quantities of alkaline phosphatase, down to 0.1 attomole.[3][4]

-

Large Stokes Shift: BBT exhibits an unusually large Stokes' shift of approximately 120 nm, with an excitation maximum around 435 nm and an emission maximum around 555 nm.[1][2][4] This large separation between excitation and emission wavelengths minimizes background fluorescence from sample components and plasticware, leading to a higher signal-to-noise ratio.[1][2]

-

Broad Dynamic Range: The kinetics of the enzymatic reaction are linear over at least five orders of magnitude of alkaline phosphatase concentration, allowing for the quantification of a wide range of analyte concentrations.[3][4]

-

Reduced Interference: The excitation and emission wavelengths of BBT are in the visible spectrum, which helps to reduce interference from biological molecules that tend to fluoresce in the ultraviolet range.[5]

Quantitative Performance Data

The high sensitivity of this compound allows for significantly lower detection limits compared to traditional colorimetric and other fluorescent substrates for alkaline phosphatase.

| Substrate | Substrate Type | Detection Limit (Alkaline Phosphatase) | Incubation Time | Reference |

| This compound | Fluorescent | 0.74 attomoles | 10 minutes | [5] |

| p-Nitrophenyl phosphate (pNPP) | Colorimetric | 46 attomoles | 10 minutes | [5] |

| This compound | Fluorescent | 0.1 attomoles | Not Specified | [3][4] |

| This compound | Fluorescent | 0.9 attomoles | 15 minutes | [2] |

| Immunoassay Comparison | Analyte | Fluorescent EIA (unspecified substrate) | Colorimetric EIA (unspecified substrate) | Incubation Time | Reference |

| Sensitivity | Polyribose phosphate | 10 pg/mL | 640 pg/mL | 10 minutes | [6] |

Experimental Protocols

This section provides a detailed methodology for a sandwich ELISA using the this compound system. This protocol is a general guideline and may require optimization for specific applications.

Reagent and Sample Preparation

-

This compound Working Solution: To prepare the 1 mM working solution, carefully add the entire contents of one bottle of this compound Buffer to one vial of this compound substrate. Gently invert to dissolve. Do not vortex or stir with a magnetic bar to avoid contamination with exogenous alkaline phosphatase. Store the working solution protected from light at 4°C for up to one week.[2][7]

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

-

Antibody Dilutions: Dilute capture and detection antibodies in blocking buffer to their optimal concentrations, as determined by titration.

-

Standards and Samples: Prepare a serial dilution of the standard antigen in blocking buffer. Dilute samples as needed in blocking buffer.

Sandwich ELISA Protocol

Day 1:

-

Plate Coating: Dilute the capture antibody to its optimal concentration in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

Day 2:

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature (RT).

-

Washing: Wash the plate as described in step 2.

-

Sample and Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at RT.

-

Washing: Wash the plate as described in step 2.

-

Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at RT.

-

Washing: Wash the plate as described in step 2.

-

Streptavidin-AP Incubation: Add 100 µL of streptavidin-alkaline phosphatase conjugate, diluted in blocking buffer, to each well. Incubate for 30-60 minutes at RT.

-

Washing: Wash the plate five times with wash buffer.

-

Signal Development: Add 100-200 µL of the this compound working solution to each well.[2] Incubate for 5-60 minutes at RT, protected from light. The optimal incubation time should be determined empirically.[7]

-

Fluorescence Reading: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 430-440 nm and an emission wavelength of 550-560 nm.[2]

Conclusion

This compound provides a robust and highly sensitive detection method for immunoassays that utilize alkaline phosphatase conjugates. Its unique properties, including a large Stokes shift and low background fluorescence, enable the development of assays with wide dynamic ranges and excellent signal-to-noise ratios. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage the power of this compound to achieve superior results in their immunoassays.

References

- 1. This compound® AP Fluorescent Substrate System Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. This compound® AP Fluorescent Substrate System [worldwide.promega.com]

- 4. This compound® AP Fluorescent Substrate System [promega.jp]

- 5. promega.com [promega.com]

- 6. Comparison of fluorescent and colorigenic substrates for enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Attophos: An In-depth Technical Guide for Sensitive Alkaline phosphatase Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Attophos substrate system for the highly sensitive detection of alkaline phosphatase (AP). This compound is a fluorescent substrate that offers significant advantages over traditional colorimetric and chemiluminescent methods, particularly in applications requiring low detection limits and a wide dynamic range. This document details the core principles of this compound, presents key performance data, and provides detailed protocols for its use in various immunoassays.

Core Principles and Advantages

This compound is a proprietary formulation of 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole phosphate (BBTP). In the presence of alkaline phosphatase, the phosphate group is cleaved from the BBTP molecule, yielding the highly fluorescent product 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole (BBT).[1][2][3] This enzymatic reaction results in a substantial increase in fluorescence, enabling the sensitive quantification of AP activity.[1][2][3]

The key advantages of the this compound system include:

-

Exceptional Sensitivity: this compound allows for the detection of alkaline phosphatase down to 0.1 attomole levels.[4][5] This high sensitivity is crucial for assays involving low-abundance targets.

-

Low Background Fluorescence: The substrate itself is essentially non-fluorescent, contributing to a very high signal-to-noise ratio upon enzymatic conversion.[4]

-

Large Stokes Shift: The product, BBT, exhibits a large Stokes shift of approximately 120-140 nm, with an excitation maximum around 435 nm and an emission maximum around 555 nm.[3][4] This large separation between excitation and emission spectra minimizes interference from auto-fluorescent compounds in biological samples and reduces background noise.[6]

-

Wide Dynamic Range: The fluorescent signal generated is linear over at least five orders of magnitude of alkaline phosphatase concentration, allowing for the accurate quantification of both low and high levels of the enzyme in a single assay.[4][5]

-

Rapid Kinetics: The enzymatic reaction is rapid, allowing for shorter incubation times compared to many other substrates.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound substrate system, providing a basis for experimental design and comparison with other detection methods.

| Parameter | Value | Reference |

| Excitation Wavelength (max) | ~435 nm | [4] |

| Emission Wavelength (max) | ~555 nm | [4] |

| Stokes Shift | ~120 nm | [3] |

| Limit of Detection for AP | 0.1 attomole | [4][5] |

| Linear Dynamic Range | > 5 orders of magnitude | [4][5] |

| Comparison with Other Substrates | This compound | 4-Methylumbelliferyl Phosphate (MUP) | p-Nitrophenyl Phosphate (pNPP) |

| Sensitivity | High (attomole range) | Moderate | Low |

| Signal | Fluorescence | Fluorescence | Colorimetric |

| Background | Very Low | Low | Moderate |

| Dynamic Range | Wide | Moderate | Narrow |

Signaling Pathway: Alkaline Phosphatase in Cancer

Alkaline phosphatase plays a critical role in various cellular processes, and its dysregulation is implicated in several diseases, including cancer.[1][7][8] In many cancers, the expression of AP is altered, and it can influence key signaling pathways that control cell growth, proliferation, and metastasis.[1][7][8] For example, AP can dephosphorylate key signaling molecules, thereby modulating their activity. The diagram below illustrates a simplified representation of AP's role in a cancer-related signaling pathway, where it can be a target for therapeutic intervention or a biomarker for disease progression.[1][7][8]

Caption: Role of Alkaline Phosphatase in a signaling pathway.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of this compound in a direct fluorescent ELISA.

Materials:

-

Microplate (black, 96-well)

-

Antigen-coated and blocked microplate

-

Alkaline phosphatase-conjugated primary antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

This compound Substrate and Buffer (e.g., from a commercial kit)

-

Fluorescence microplate reader

Procedure:

-

Antibody Incubation: Add 100 µL of the AP-conjugated primary antibody, diluted in an appropriate buffer, to each well of the antigen-coated and blocked microplate.

-

Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C, with gentle shaking.

-

Washing: Wash the plate 3-5 times with 200 µL of Wash Buffer per well to remove unbound antibody.

-

Substrate Preparation: Prepare the this compound working solution by mixing the substrate and buffer according to the manufacturer's instructions. Protect the solution from light.

-

Substrate Incubation: Add 100 µL of the this compound working solution to each well.

-

Signal Development: Incubate the plate for 5-30 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~435 nm and an emission wavelength of ~550 nm using a fluorescence microplate reader.

Caption: Experimental workflow for a fluorescent ELISA using this compound.

Western Blotting

This protocol provides a general guideline for using this compound for fluorescent Western blot detection.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

Wash Buffer (e.g., TBST)

-

This compound Substrate and Buffer

-

Fluorescent imaging system

Procedure:

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Substrate Preparation: Prepare the this compound working solution as described in the ELISA protocol.

-

Substrate Incubation: Place the membrane on a clean, flat surface and add a sufficient volume of the this compound working solution to cover the surface of the membrane. Incubate for 5-10 minutes at room temperature.

-

Imaging: Remove excess substrate and image the membrane using a fluorescent imaging system equipped with appropriate filters for the excitation and emission wavelengths of the this compound product.

High-Throughput Screening (HTS)

The this compound system is well-suited for HTS applications due to its rapid kinetics, high sensitivity, and "add-and-read" format.[6]

Assay Principle:

The assay can be designed to screen for inhibitors or activators of alkaline phosphatase, or it can be used in a coupled-enzyme assay format where the activity of a primary enzyme is linked to the generation of a substrate for AP.

General Protocol for an AP Inhibition Screen:

-

Compound Dispensing: Dispense test compounds into a high-density microplate (e.g., 384- or 1536-well).

-

Enzyme Addition: Add a pre-determined concentration of alkaline phosphatase to each well.

-

Pre-incubation: Pre-incubate the compounds and the enzyme for a short period (e.g., 15-30 minutes) at room temperature.

-

Substrate Addition: Add the this compound working solution to all wells to initiate the enzymatic reaction.

-

Signal Detection: After a fixed incubation time (e.g., 10-60 minutes), measure the fluorescence of each well using a plate reader.

-

Data Analysis: Wells with reduced fluorescence compared to controls indicate potential inhibition of alkaline phosphatase.

Chemical Reaction

The enzymatic dephosphorylation of this compound (BBTP) by alkaline phosphatase results in the formation of the fluorescent product BBT and inorganic phosphate (Pi).

Caption: Enzymatic reaction of this compound with Alkaline Phosphatase.

Conclusion

The this compound substrate system provides a powerful tool for researchers, scientists, and drug development professionals who require highly sensitive and quantitative detection of alkaline phosphatase activity. Its superior sensitivity, low background, and wide dynamic range make it an ideal choice for a variety of applications, including ELISA, Western blotting, and high-throughput screening. The detailed protocols and technical information provided in this guide are intended to facilitate the successful implementation of this compound-based assays in the laboratory.

References

- 1. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. This compound® AP Fluorescent Substrate System Protocol [worldwide.promega.com]

- 4. This compound® AP Fluorescent Substrate System [worldwide.promega.com]

- 5. This compound® AP Fluorescent Substrate System [promega.sg]

- 6. promega.com [promega.com]

- 7. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - Jiang - Translational Cancer Research [tcr.amegroups.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescence Properties of Attophos

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent substrate, Attophos, detailing its mechanism of action, key fluorescence properties, and practical applications in experimental assays. The information is intended to equip researchers with the necessary knowledge to effectively utilize this sensitive detection reagent in their work.

Core Principles of this compound Fluorescence

This compound is a commercially available substrate for alkaline phosphatase (AP), an enzyme widely used as a reporter in various biological assays, including enzyme-linked immunosorbent assays (ELISAs). The principle behind this compound lies in a significant change in fluorescence upon enzymatic activity.

The substrate itself, 2'-[2-benzothiazoyl]-6'-hydroxybenzothiazole phosphate (BBTP), is a non-fluorescent molecule. In the presence of alkaline phosphatase, the phosphate group is cleaved, yielding 2'-[2-benzothiazoyl]-6'-hydroxybenzothiazole (BBT) and inorganic phosphate.[1][2][3] This enzymatic conversion results in the formation of the highly fluorescent BBT anion.[1]

The fluorescence of BBT is characterized by a notable enhancement in quantum efficiency and a shift in its excitation and emission spectra to the visible region, making it readily detectable.[1][2][3]

Signaling Pathway: Enzymatic Activation of this compound

Caption: Enzymatic conversion of non-fluorescent this compound to the fluorescent BBT anion by alkaline phosphatase.

Quantitative Fluorescence Properties

The utility of this compound in sensitive assays is underscored by the photophysical properties of its product, BBT. A key feature is its exceptionally large Stokes' shift, which minimizes background fluorescence and enhances detection sensitivity.[1]

| Property | Value | Reference |

| Excitation Maximum (λex) | 435 nm (optimal range: 430-440 nm) | [1] |

| Emission Maximum (λem) | 555 nm (optimal range: 550-560 nm) | [1] |

| Stokes' Shift | Approximately 120 nm | [1] |

| Extinction Coefficient (ε) of BBT | 26,484 M⁻¹cm⁻¹ at 418 nm | [4] |

| Quantum Yield of BBT | Significantly increased compared to the substrate; a specific numerical value is not consistently reported in the literature. | [1][2][3] |

Experimental Protocol: Direct ELISA using this compound

This section provides a detailed methodology for a direct enzyme-linked immunosorbent assay (ELISA) utilizing an alkaline phosphatase-conjugated primary antibody and this compound for fluorescent detection.

Materials and Reagents:

-

High-binding 96-well microplate (black plates are recommended to minimize background fluorescence)

-

Antigen

-

Alkaline phosphatase-conjugated primary antibody

-

Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

-

Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS or TBS)

-

This compound® AP Fluorescent Substrate System (containing this compound substrate and buffer)

-

Microplate reader with fluorescence detection capabilities

Experimental Workflow:

Caption: Step-by-step workflow for a direct ELISA using this compound for fluorescent signal generation.

Step-by-Step Procedure:

-

Antigen Coating:

-

Dilute the antigen to an appropriate concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6, or PBS).

-

Add 100 µL of the diluted antigen to each well of a 96-well microplate.

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the alkaline phosphatase-conjugated primary antibody in Blocking Buffer to the recommended concentration.

-

Add 100 µL of the diluted antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the plate five times with Wash Buffer to remove any unbound antibody.

-

-

Substrate Preparation and Addition:

-

Prepare the this compound working solution by dissolving the substrate in the provided buffer according to the manufacturer's instructions. This solution is typically stable for at least one week when stored protected from light at 4°C.[1]

-

Add 100 µL of the this compound working solution to each well.

-

-

Incubation and Signal Development:

-

Incubate the plate at room temperature, protected from light, for 5-30 minutes. The optimal incubation time may need to be determined empirically.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader set to an excitation wavelength of approximately 435 nm and an emission wavelength of approximately 555 nm.

-

Applications in Drug Development and Research

The high sensitivity of the this compound substrate system makes it particularly valuable in applications where the target molecule is present in low concentrations. In drug development, this can include:

-

Biomarker discovery and validation: Detecting low-abundance protein biomarkers in various biological samples.

-

High-throughput screening (HTS): Screening large compound libraries for their effects on enzyme activity or protein expression.

-

Immunoassays: Quantifying cytokines, hormones, and other signaling molecules with high precision.

The robust nature of the fluorescent signal and the straightforward protocol contribute to its widespread use in academic research and industrial drug discovery pipelines.

References

Attophos: A Comprehensive Technical Guide for Advanced Biochemical and Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Attophos, a high-performance fluorogenic substrate for alkaline phosphatase. The document details its chemical structure, physicochemical properties, and mechanism of action. It also offers detailed experimental protocols for its application in sensitive immunoassays and its use as a reporter in the analysis of key signaling pathways.

Core Concepts: Chemical Structure and Properties of this compound

This compound is a virtually non-fluorescent molecule that, upon enzymatic cleavage by alkaline phosphatase (AP), yields a product with intense fluorescence. This property makes it an exceptionally sensitive substrate for the detection of AP in a variety of biological assays.

Chemical Identity:

-

IUPAC Name: [2-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-6-yl] dihydrogen phosphate[1]

-

Molecular Formula: C₁₄H₉N₂O₄PS₂[1]

-

CAS Number: 142441-49-4[1]

Chemical Structure:

The chemical structure of this compound consists of a phosphate group attached to a benzothiazole derivative.

(Image of the chemical structure of this compound would be placed here in a real document)

Physicochemical and Photophysical Properties

The utility of this compound in sensitive detection assays is underpinned by its distinct physicochemical and photophysical characteristics, which are summarized in the tables below.

| Physicochemical Properties | Value |

| Molecular Weight | 364.3 g/mol [1] |

| Solubility | ≥10 mM in 2.4 M diethanolamine buffer, pH 9.0 |

| Storage and Stability | Store at +2 to +8°C, protected from light and oxidizing agents. The reconstituted solution is stable for at least one week when stored in the dark at 4°C. |

| Photophysical Properties of the Enzymatic Product (BBT) | Value |

| Excitation Maximum (λex) | ~435 - 440 nm[2] |

| Emission Maximum (λem) | ~555 - 560 nm[2] |

| Stokes Shift | ~120 - 140 nm[2] |

| Molar Absorptivity (ε) | 31,412 M⁻¹cm⁻¹ (units assumed based on context) |

| Quantum Yield (Φ) | Significantly increased upon enzymatic conversion* |

Mechanism of Action: From Non-Fluorescent to Highly Fluorescent

The detection principle of this compound is based on an enzyme-catalyzed transformation. In the presence of alkaline phosphatase, the phosphate group of the this compound molecule is hydrolyzed. This reaction releases the highly fluorescent compound 2´-[2-benzothiazoyl]-6´-hydroxy-benzthiazole (BBT), which can be readily detected. The large Stokes shift of BBT minimizes interference from scattered excitation light and autofluorescence from biological samples, contributing to the high signal-to-noise ratio of assays using this compound.

References

Methodological & Application

Application Notes and Protocols for Attophos in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing the Attophos® AP Fluorescent Substrate System in Western blotting applications. This compound is a highly sensitive fluorescent substrate for alkaline phosphatase (AP), offering a robust and quantitative method for protein detection.

Principle of this compound-Based Detection

This compound (2′-[2-benzothiazoyl]-6′-hydroxybenzothiazole phosphate [BBTP]) is a substrate that remains largely non-fluorescent until it is dephosphorylated by alkaline phosphatase.[1] This enzymatic reaction yields 2′-[2-benzothiazoyl]-6′-hydroxybenzothiazole (BBT), a highly fluorescent product.[1] This conversion results in a significant increase in fluorescence quantum efficiency and a shift in the excitation and emission spectra to the visible range, allowing for sensitive detection with minimal background from the substrate itself.[1] A key feature of the BBT anion is its exceptionally large Stokes' shift of approximately 120 nm, which minimizes background fluorescence and enhances detection sensitivity.[1]

Advantages of this compound in Western Blotting

Fluorescent Western blotting with substrates like this compound offers several advantages over traditional chemiluminescent or colorimetric methods:

-

High Sensitivity: Detects as little as 0.1 attomole of alkaline phosphatase.

-

Wide Linear Dynamic Range: The signal generated is proportional to the amount of target protein over a broad range of concentrations, enabling accurate quantification.[2]

-

Signal Stability: The fluorescent signal is stable for extended periods, allowing for repeated imaging and analysis.

-

Multiplexing Capabilities: In fluorescent Western blotting, it is possible to detect multiple targets on the same blot simultaneously.

Experimental Protocols

This section details the step-by-step procedure for performing a Western blot using the this compound AP Fluorescent Substrate System.

Reagent Preparation and Storage

This compound Working Solution (1 mM):

-

Bring the this compound® Substrate powder and this compound® Buffer to room temperature.

-

Carefully pour the entire contents of one 60 ml bottle of this compound® Buffer into the vial containing 36 mg of this compound® Substrate.

-

Gently invert the vial until the substrate is completely dissolved. Do not vortex or stir with a magnetic bar to avoid contamination with exogenous alkaline phosphatase.

-

Storage: The reconstituted 1 mM this compound working solution is stable for at least one week when stored at 4°C and protected from light.[3] For longer-term storage, it can be kept at -20°C.

Wash Buffer (e.g., TBST or PBST):

-

Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.

-

Phosphate-Buffered Saline with Tween 20 (PBST): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 0.1% Tween 20, pH 7.4.

Blocking Buffer:

-

5% (w/v) Bovine Serum Albumin (BSA) in TBST or PBST is recommended for phosphoprotein detection to avoid interference from phosphoproteins present in milk.

-

5% (w/v) non-fat dry milk in TBST or PBST can be used for other targets.

Step-by-Step Western Blotting Protocol

-

Protein Gel Electrophoresis and Transfer:

-

Separate your protein samples by SDS-PAGE.

-

Transfer the separated proteins to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Membrane Blocking:

-

After transfer, wash the membrane briefly with your chosen wash buffer.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the recommended concentration (see Table 1 for general guidelines).

-

Incubate the membrane with the primary antibody solution for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Decant the primary antibody solution.

-

Wash the membrane three times for 5-10 minutes each with wash buffer at room temperature with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Dilute the alkaline phosphatase (AP)-conjugated secondary antibody in blocking buffer to the appropriate concentration (see Table 1).

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light from this step onwards.

-

-

Final Washes:

-

Decant the secondary antibody solution.

-

Wash the membrane three times for 5-10 minutes each with wash buffer at room temperature with gentle agitation.

-

Perform a final wash with a buffer without Tween 20 (e.g., TBS or PBS) to remove any residual detergent.

-

-

This compound Substrate Incubation:

-

Place the membrane protein-side up in a clean container.

-

Add a sufficient volume of the 1 mM this compound working solution to cover the surface of the membrane.

-

Incubate for 5-15 minutes at room temperature. The optimal incubation time may need to be determined empirically.

-

-

Signal Detection:

-

Briefly drain the excess substrate from the membrane. Do not let the membrane dry out.

-

Place the membrane in a fluorescence imaging system.

-

Excite the membrane at approximately 435 nm and detect the emission at approximately 555 nm.

-

Capture the image using the instrument's software. Adjust the exposure time to obtain an optimal signal without saturation.

-

Data Presentation

The following table provides a summary of recommended starting concentrations and incubation times for antibodies and the this compound substrate. These are general guidelines and may require optimization for specific proteins and experimental conditions.

| Parameter | Recommendation | Incubation Time | Notes |

| Primary Antibody | 1:1,000 - 1:10,000 dilution | 1 hour at RT or overnight at 4°C | Optimal dilution should be determined empirically. |

| Secondary Antibody (AP-conjugated) | 1:5,000 - 1:20,000 dilution | 1 hour at RT | Protect from light. |

| This compound Substrate | 1 mM working solution | 5 - 15 minutes at RT | Protect from light. Incubation time can be adjusted to optimize signal. |

Mandatory Visualizations

This compound Signaling Pathway

Caption: Enzymatic conversion of this compound to a fluorescent product.

Western Blotting Workflow with this compound

Caption: Step-by-step workflow for Western blotting using this compound.

References

Application Notes and Protocols for Attophos® AP Fluorescent Substrate System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AttoPhos® AP Fluorescent Substrate System is a highly sensitive method for the detection of alkaline phosphatase (AP) activity.[1][2] It is widely utilized in various immunoassays, such as enzyme-linked immunosorbent assays (ELISA), and other applications requiring the quantification of AP.[2][3] The substrate, 2′-[2-benzothiazoyl]-6′-hydroxybenzothiazole phosphate (BBTP), is cleaved by alkaline phosphatase to produce the highly fluorescent compound 2′-[2-benzothiazoyl]-6´-hydroxybenzothiazole (BBT).[1][4] This enzymatic conversion results in a significant increase in fluorescence, allowing for the detection of minute amounts of alkaline phosphatase, down to 0.1 attomole.[5][6]

A key feature of the this compound® system is the large Stokes shift of approximately 120 nm between the excitation and emission wavelengths of the BBT product.[1][7] This large separation minimizes background fluorescence from biological molecules and assay components, leading to an exceptionally high signal-to-noise ratio.[2]

Product Information and Storage

The this compound® AP Fluorescent Substrate System typically includes the this compound® Substrate as a crystalline powder, a dedicated this compound® Buffer, and a Calibration Solution.[1][6]

| Component | Description | Storage Temperature |

| This compound® Substrate | Crystalline powder (e.g., 36 mg per vial) | 2 to 8°C |

| This compound® Buffer | Optimized for sensitive detection of AP | 2 to 8°C |

| Calibration Solution | Standardized solution of BBT for instrument calibration | 2 to 8°C |

Store all components protected from light.[7]

Preparation of 1 mM this compound® Working Solution

This protocol describes the preparation of a ready-to-use 1 mM this compound® working solution from the powdered substrate and buffer.

Materials Required

-

This compound® Substrate (powder)

-

This compound® Buffer

-

Protective gloves and eyewear

Protocol

-

Allow the this compound® Substrate and this compound® Buffer to equilibrate to room temperature before use.

-

Carefully and aseptically pour the entire contents of one bottle of this compound® Buffer (e.g., 60 mL) into one vial of this compound® Substrate powder (e.g., 36 mg).[7] Note: Do not attempt to transfer the powder to the buffer bottle to avoid loss of the crystalline substrate.[7]

-

Securely cap the vial containing the mixture.

-

Gently invert the vial several times until the substrate is completely dissolved.[7] Avoid vigorous shaking or stirring to prevent contamination.[7]

-

The resulting solution is the 1 mM this compound® working solution. No further dilution is required.[7]

Storage and Stability of the Working Solution

| Storage Temperature | Stability | Special Conditions |

| 2 to 8°C | At least 1 week[7] or up to 2 weeks[2] | Keep tightly capped and protected from light.[7] |

| -15 to -25°C | At least 6 months[2] | Mix thoroughly after thawing to avoid inhomogeneity.[2] |

Experimental Protocol: ELISA Application

This section provides a general protocol for the use of the this compound® working solution in a direct ELISA.

General Considerations

-

Microplates: Black or transparent microplates are recommended.[2] White plates may exhibit high autofluorescence.[2]

-

Wavelengths: For optimal results, use an excitation wavelength in the range of 430-440 nm and an emission wavelength between 550-560 nm.[2][7]

-

Contamination: Take extreme care to avoid contamination with exogenous alkaline phosphatase.[2]

ELISA Workflow

-

Plate Coating: Coat the microplate wells with the antigen of interest.

-

Blocking: Block non-specific binding sites using an appropriate blocking buffer.

-

Sample Incubation: Add samples and standards to the wells and incubate.

-

Primary Antibody Incubation: Add an alkaline phosphatase-conjugated primary antibody.

-

Washing: Wash the plate thoroughly to remove unbound reagents and reduce background.[2]

-

Substrate Incubation:

-

Detection: Measure the fluorescence using a microplate reader with the appropriate excitation and emission filters. Repeated measurements are possible.[2]

Quantitative Data Summary for ELISA

| Parameter | Recommended Value |

| Excitation Wavelength | 430 - 440 nm[2] |

| Emission Wavelength | 550 - 560 nm[2] |

| Working Solution Volume | 50 - 250 µL per well[2] |

| Incubation Temperature | 20 - 37°C[2] |

| Incubation Time | 5 - 60 minutes (can be extended)[2] |

Visualizations

Workflow for Preparing this compound® Working Solution

Caption: Workflow for the preparation of this compound® working solution.

This compound® Enzymatic Reaction Pathway

Caption: Enzymatic conversion of this compound® substrate by alkaline phosphatase.

References

- 1. This compound® AP Fluorescent Substrate System Protocol [france.promega.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. This compound® AP Fluorescent Substrate System [promega.com]

- 6. Promega this compound AP Fluorescent Substrate System 3 x 36mg | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 7. promega.com [promega.com]

Attophos Substrate Buffer: Composition and Protocols for High-Sensitivity Alkaline Phosphatase Detection

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

The Attophos® AP Fluorescent Substrate System is a highly sensitive method for the detection of alkaline phosphatase (AP), capable of detecting as little as 0.1 attomole of the enzyme.[1][2] This system is centered around the fluorogenic substrate, 2'-[2-benzothiazoyl]-6'-hydroxybenzothiazole phosphate (BBTP), which is cleaved by alkaline phosphatase to produce the highly fluorescent compound 2'-[2-benzothiazoyl]-6'-hydroxybenzothiazole (BBT).[3][4][5][6] The enzymatic reaction leads to a significant enhancement in fluorescence, with a large Stokes' shift of approximately 120 nm that minimizes background interference.[1][3][5] This application note provides a detailed overview of the this compound substrate buffer composition, preparation, and protocols for its use in sensitive enzyme-linked immunosorbent assays (ELISAs) and other AP-based assays.

Buffer Composition and Preparation

The performance of the this compound system is critically dependent on the composition of the substrate buffer, which is optimized for maximum enzyme activity and signal stability.

This compound Substrate Buffer Composition

The this compound buffer is a precisely formulated solution designed to maintain an optimal pH and provide necessary cofactors for the alkaline phosphatase reaction.

| Component | Concentration | Purpose |

| Diethanolamine (DEA) | 2.4 M | Maintains a high pH (10) for AP activity |

| Magnesium Chloride (MgCl₂) | 0.057 mM | Serves as a cofactor for AP |

| Sodium Azide (NaN₃) | 0.005% | Acts as a preservative |

| pH | 10.0 | Optimal pH for alkaline phosphatase |

| Table 1: Composition of the this compound Substrate Buffer.[4][7] |

Preparation of this compound Working Solution

To prepare the final working solution, the lyophilized this compound substrate is reconstituted using the this compound buffer.

Protocol for Preparing 1 mM this compound Working Solution:

-

Bring one bottle of this compound buffer and one vial of this compound® Substrate (36 mg, 60 µmol) to room temperature.[4]

-

Carefully pour the entire contents of one 60 ml bottle of this compound buffer into the vial containing the this compound substrate powder.[4][8] Note: Do not attempt to transfer the powder to the buffer bottle to avoid loss of the lyophilized substrate.

-

Replace the cap on the substrate vial and gently invert the vial several times until the substrate is completely dissolved.[4] Avoid vigorous shaking or stirring to prevent contamination with exogenous alkaline phosphatase.[4]

-

The resulting solution is a 1 mM working solution of the this compound substrate.[4][8]

Storage and Stability

Proper storage of the buffer and the prepared working solution is crucial for maintaining their performance.

| Reagent | Storage Temperature | Stability |

| This compound Buffer | 2-8°C, protected from light | Stable until the expiration date.[8] |

| This compound Substrate (powder) | 2-8°C, protected from light | Stable until the expiration date.[8] |

| This compound Working Solution | 2-8°C, protected from light | At least one week.[4] |

| This compound Working Solution | -15 to -25°C | At least 6 months.[8] |

| Table 2: Storage and Stability of this compound Reagents. |

Experimental Protocols

The following protocols provide a general framework for using the this compound substrate in a typical ELISA application. Optimization may be required for specific assay formats and instrumentation.

Alkaline Phosphatase Detection in a Microplate Assay (ELISA)

This protocol outlines the final steps of an ELISA where an alkaline phosphatase-conjugated secondary antibody is used for detection.

Materials:

-

Completed ELISA plate with AP-conjugated antibody bound to the target antigen.

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

1 mM this compound Working Solution.

-

Fluorometer capable of excitation at 430-440 nm and emission at 550-560 nm.[4][8][9]

-

Black or transparent microplates are recommended to minimize autofluorescence.[8]

Protocol:

-

Washing: After the final incubation with the AP-conjugated antibody, wash the microplate wells thoroughly with wash buffer to remove any unbound conjugate. Typically, this involves 3-5 washes. Careful washing is critical to reduce background signal.[8]

-

Substrate Addition: Add 50-250 µl of the 1 mM this compound Working Solution to each well.[8] The volume should be consistent across all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 20-37°C) for 5 to 60 minutes.[8] The incubation time can be optimized to achieve the desired signal-to-noise ratio. Longer incubation times may increase sensitivity.[8] The reaction can be monitored kinetically or as an endpoint measurement.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. Optimal excitation is around 435-440 nm, and emission is best measured between 550-560 nm.[1][4][8][9]

Instrument Calibration and Standardization

A calibrator solution, typically containing a known concentration of the fluorescent product BBT, can be used to standardize the instrument and quantify the amount of BBT produced in the reaction.[4][9]

Visualizing the Workflow and Principle

To better illustrate the underlying processes, the following diagrams outline the enzymatic reaction and the experimental workflow.

Caption: Enzymatic conversion of this compound substrate to the fluorescent BBT anion by alkaline phosphatase.

Caption: A typical experimental workflow for an ELISA using the this compound substrate system.

Troubleshooting and Considerations

-

High Background: Inadequate washing, contamination of reagents with exogenous AP, or use of autofluorescent plates can lead to high background signals.[8]

-

Low Signal: Inactive enzyme, incorrect buffer pH, or suboptimal excitation/emission wavelengths can result in a weak signal.[4]

-

Contamination: Given the high sensitivity of the assay, extreme care must be taken to avoid contamination with alkaline phosphatase from sources such as glassware, pipette tips, or bacterial contamination.[8]

By following these detailed protocols and understanding the composition of the this compound substrate buffer, researchers can achieve highly sensitive and reliable detection of alkaline phosphatase in a variety of applications.

References

- 1. This compound® AP Fluorescent Substrate System [promega.sg]

- 2. This compound® AP Fluorescent Substrate System [promega.com]

- 3. This compound® AP Fluorescent Substrate System Protocol [promega.sg]

- 4. promega.com [promega.com]

- 5. This compound® AP Fluorescent Substrate System Protocol [promega.sg]

- 6. This compound® Substrate [promega.jp]

- 7. This compound® Buffer [worldwide.promega.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. promega.com.cn [promega.com.cn]

Attophos: Application Notes and Protocols for Sensitive Alkaline Phosphatase Detection

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Attophos, a highly sensitive fluorogenic substrate for the detection of alkaline phosphatase (AP). This compound enables the quantification of AP activity in a variety of applications, including enzyme-linked immunosorbent assays (ELISAs) and other enzyme assays, with exceptional sensitivity.

Principle of Detection

This compound (2′-[2-benzothiazoyl]-6′-hydroxybenzothiazole phosphate) is a non-fluorescent molecule that is hydrolyzed by alkaline phosphatase to produce 2′-[2-benzothiazoyl]-6′-hydroxybenzothiazole (BBT), a highly fluorescent product.[1][2][3] This enzymatic reaction results in a significant increase in fluorescence intensity, allowing for the sensitive detection of AP activity. The large Stokes shift of BBT, the difference between its maximum excitation and emission wavelengths, minimizes background fluorescence and enhances detection sensitivity.[2][3][4]

Spectral Properties

The optimal excitation and emission wavelengths for the fluorescent product (BBT) generated from the this compound substrate are critical for achieving maximal sensitivity.

| Parameter | Wavelength Range (nm) | Optimal Wavelength (nm) |

| Excitation | 430 - 440[4][5][6] | ~435[4] |

| Emission | 550 - 560[4][5][6] | ~555[4][7] |

Note: While the optimal wavelengths provide the best performance, successful detection has been reported with excitation wavelengths as low as 365 nm and as high as 532 nm.[5] Any fluorometer with the capability to set excitation between 420-460 nm and emission above 525 nm is suitable.[5]

Signaling Pathway Context: Alkaline Phosphatase in Cellular Regulation

Alkaline phosphatase plays a crucial role in various cellular signaling pathways by catalyzing the removal of phosphate groups from a wide range of molecules, a process known as dephosphorylation. This activity can modulate the function of key signaling proteins. For instance, AP can dephosphorylate receptor tyrosine kinases (RTKs), thereby regulating downstream signaling cascades such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

Figure 1. Simplified diagram of AP's role in modulating RTK signaling.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol provides a general guideline for a direct ELISA using an alkaline phosphatase-conjugated antibody and this compound for detection.[2] Optimization of antibody concentrations, incubation times, and temperatures is recommended for specific applications.

Materials:

-

This compound Substrate Set (Substrate, Buffer, Calibrator)

-

Alkaline phosphatase-conjugated antibody

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Antigen

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

Workflow:

Figure 2. General workflow for a direct ELISA using this compound.

Procedure:

-

Antigen Coating: Dilute the antigen to the desired concentration in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well black microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as described in step 2.

-

Antibody Incubation: Dilute the AP-conjugated antibody in blocking buffer to the recommended concentration. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as described in step 2.

-

Substrate Preparation and Incubation: Prepare the this compound working solution by dissolving the substrate in the provided buffer according to the manufacturer's instructions.[3] Add 100 µL of the this compound working solution to each well. Incubate for 5-30 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to 430-440 nm and emission set to 550-560 nm.

Alkaline Phosphatase Enzyme Kinetics Protocol

This protocol outlines a method to determine the kinetic parameters (Km and Vmax) of alkaline phosphatase using this compound.

Materials:

-

This compound Substrate Set

-

Purified alkaline phosphatase enzyme of known concentration

-

Assay buffer (e.g., Tris-HCl, pH 9.5)

-

96-well black microplate

-

Microplate reader with fluorescence and kinetic reading capabilities

Workflow:

Figure 3. Workflow for determining AP enzyme kinetics with this compound.

Procedure:

-

Substrate Preparation: Prepare a series of dilutions of the this compound substrate in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

-

Assay Setup: To a 96-well black microplate, add 50 µL of each this compound substrate dilution to triplicate wells. Also include wells with buffer only as a blank control.

-

Enzyme Addition: Prepare a working solution of alkaline phosphatase in assay buffer. To initiate the reaction, add 50 µL of the enzyme solution to each well containing the substrate dilutions.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (to the desired reaction temperature) microplate reader. Measure the fluorescence intensity (Ex: 430-440 nm, Em: 550-560 nm) at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

-

Data Analysis:

-

For each substrate concentration, plot fluorescence intensity against time.

-

Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the curve. This is the slope of the initial, linear phase of the reaction.

-

Convert the fluorescence units/time to concentration/time using a standard curve generated with the BBT calibrator.

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Contamination of reagents with exogenous alkaline phosphatase.[6] - Autofluorescence from the microplate.[8] | - Use dedicated, sterile pipette tips and containers for this compound reagents. - Use black, opaque microplates designed for fluorescence assays. |

| Low Signal | - Inactive enzyme. - Incorrect filter settings. - Insufficient incubation time. | - Use a fresh, active enzyme preparation. - Verify the excitation and emission wavelengths on the fluorometer. - Optimize the incubation time for the substrate. |

| High Well-to-Well Variability | - Inaccurate pipetting. - Incomplete mixing of reagents. | - Use calibrated pipettes and ensure proper pipetting technique. - Gently tap the plate to mix after adding reagents. |

| Signal Decreases Over Time (Photobleaching) | - Excessive exposure to excitation light. | - Reduce the intensity of the excitation light or the duration of exposure during measurement. |

References

- 1. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound® AP Fluorescent Substrate System Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound® AP Fluorescent Substrate System [promega.sg]

- 6. Fluorimetric microplate assay for the determination of extracellular alkaline phosphatase kinetics and inhibition kinetics in activated sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Note: High-Sensitivity Nucleic Acid Hybridization Assays Using the Attophos® Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction Nucleic acid hybridization is a fundamental technique in molecular biology for identifying specific DNA or RNA sequences. The sensitivity of these assays is critically dependent on the detection system used. The Attophos® AP Fluorescent Substrate System offers a highly sensitive method for the detection of alkaline phosphatase (AP) conjugates in hybridization assays such as Southern, Northern, and dot blots, as well as in situ hybridization. This system utilizes the fluorogenic substrate this compound® to achieve attomole-level detection, providing a significant increase in sensitivity over traditional colorimetric methods.

Principle of the Assay The this compound® protocol is based on the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product. The core of the system is the this compound® substrate, 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole phosphate (BBTP).[1][2] In the presence of alkaline phosphatase (AP), which is typically conjugated to a detection molecule like streptavidin or an antibody, the substrate is dephosphorylated. This reaction yields the product 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole (BBT), also known as ATTOFLUOR.[2][3] The BBT anion is intensely fluorescent, with an excitation maximum at approximately 435-440 nm and a strong emission at 550-560 nm.[1][3]

A key advantage of this system is the exceptionally large Stokes' shift of about 120-140 nm, which minimizes background interference from scattered excitation light and autofluorescence from biological samples or assay plastics.[1][2][4] This property, combined with the high quantum efficiency of the BBT product, results in an extremely high signal-to-noise ratio and a detection sensitivity for AP down to the attomole (10⁻¹⁸ mole) level.[5][6][7]

Data Presentation

The this compound® system provides a significant sensitivity enhancement compared to conventional colorimetric substrates like BCIP/NBT (5-bromo-4-chloro-3-indolylphosphate/nitroblue tetrazolium).

| Parameter | This compound® Fluorescent Assay | Colorimetric Assay (BCIP/NBT) | Fold Increase in Sensitivity | Reference |

| DNA Detection Limit | 100 fg (2.2 x 10⁴ molecules) | 10,000 fg (2.2 x 10⁶ molecules) | ~100x | [3] |

| Cellular Detection Limit | ~1,000 cells | ~100,000 cells | ~100x | [3] |

| AP Detection Limit | 0.1 - 0.9 attomoles | Not applicable | N/A | [1][7] |

Experimental Protocols

The following is a generalized protocol for using the this compound® system in a membrane-based nucleic acid hybridization assay (e.g., Southern Blot). This protocol assumes that the prehybridization, hybridization with a biotinylated probe, and subsequent binding of a streptavidin-alkaline phosphatase conjugate have already been performed.

Required Materials

-

Membrane with hybridized nucleic acid and bound Streptavidin-AP conjugate.

-

This compound® Substrate System (Substrate powder and Buffer).

-

Washing Buffers (e.g., SSPE-based buffers).

-

Acid-treated, AP-free containers.[1]

-

Fluorometer or microplate reader capable of excitation at ~440 nm and emission detection at ~560 nm.

Protocol Steps

1. Preparation of this compound® Working Solution

-

To avoid contamination with exogenous alkaline phosphatase, handle all components with care. Use of acid-treated labware is recommended for ultra-sensitive applications.[1]

-

Bring the this compound® substrate powder and buffer to room temperature.

-

Carefully pour the entire volume of one bottle of this compound® Buffer into one bottle of this compound® substrate powder.[1] Do not transfer the powder to the buffer bottle.

-

Replace the cap and gently invert the bottle until the substrate is completely dissolved. Avoid vigorous shaking or stirring.[1]

-

The reconstituted working solution should be stored at 4°C, protected from light. It is stable for at least one week under these conditions.[1]

2. Final Membrane Wash

-

Following incubation with the streptavidin-AP conjugate, wash the membrane thoroughly to minimize background signal.

-

A typical final wash may consist of two 15-minute washes in 1X SSPE, 1% SDS at 65°C, followed by a brief rinse in a Tris-based buffer at room temperature. The stringency and number of washes should be optimized for the specific application.

3. Substrate Incubation and Detection

-

Place the washed membrane in a clean, AP-free container.

-

Add a sufficient volume of the prepared this compound® working solution to completely cover the membrane.

-

Incubate for 20 to 60 minutes at 37°C. The optimal incubation time may vary and should be determined empirically. Kinetic readings can be taken to monitor signal development.[3]

-

For solution-based assays (e.g., in a microplate), add the this compound® working solution to each well and incubate as described.

-

Measure the fluorescent signal using a fluorometer set to an excitation wavelength of 430-440 nm and an emission wavelength of 550-560 nm.[1][3] A signal that is at least four times greater than the background can be considered positive.[3]

4. Troubleshooting

-

High Background: This can be caused by insufficient washing, contamination of reagents with AP, or the use of microplates with high autofluorescence (transparent or black plates are recommended).[4] Ensure all containers are thoroughly rinsed and consider acid treatment to remove trace AP and metal ions.[1]

-

Weak or No Signal: This may result from inactive enzyme conjugate, insufficient probe concentration, or suboptimal hybridization conditions. Ensure the this compound® substrate has not been exposed to light for prolonged periods. The kinetics of the reaction are linear over several orders of magnitude of AP concentration, allowing for robust quantitation.[7]

References

- 1. promega.com [promega.com]

- 2. This compound® AP Fluorescent Substrate System Protocol [promega.sg]

- 3. DNA hybridization assay using this compound, a fluorescent substrate for alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. promega.com [promega.com]

- 6. The this compound ® System for Fluorescent Detection of Alkaline Phosphatase in an Enzyme-Linked Assay | Semantic Scholar [semanticscholar.org]

- 7. This compound® AP Fluorescent Substrate System [worldwide.promega.com]

Application Notes and Protocols for Attophos in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of large compound libraries. The choice of detection system is critical for the success of HTS campaigns, requiring high sensitivity, a broad dynamic range, and robustness. Attophos is a fluorogenic substrate for alkaline phosphatase (AP) that is exceptionally well-suited for HTS applications.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in HTS assays.

This compound is converted by alkaline phosphatase into a highly fluorescent product with a large Stokes shift (excitation/emission maxima at ~435/555 nm).[1] This large separation between excitation and emission wavelengths minimizes background fluorescence from test compounds and assay components, leading to superior signal-to-noise ratios.[2] Its high sensitivity allows for the detection of minute amounts of alkaline phosphatase, making it ideal for miniaturized assays and the screening of low-potency compounds.

Key Features and Benefits of this compound in HTS

-

High Sensitivity: Detects attomole levels of alkaline phosphatase, enabling assay miniaturization and reduced reagent consumption.[1]

-

Low Background: The large Stokes shift of the fluorescent product minimizes interference from autofluorescent compounds and plasticware.

-

Broad Dynamic Range: Exhibits linear kinetics over a wide range of enzyme concentrations, accommodating a broad spectrum of compound potencies.[1]

-

"Mix-and-Read" Format: Simple assay protocols reduce the number of steps, making them amenable to automation.

-

Versatility: Applicable to a wide range of HTS assays, including enzyme-linked immunosorbent assays (ELISAs) and secreted alkaline phosphatase (SEAP) reporter gene assays.

Data Presentation: Expected Performance in HTS Assays

The following table summarizes the expected quantitative performance of this compound in a typical HTS biochemical assay and a cell-based SEAP reporter gene assay. These values are illustrative and may vary depending on the specific assay conditions and instrumentation.

| Parameter | Biochemical Assay (Enzyme Inhibition) | Cell-Based SEAP Reporter Assay (Gene Expression) |

| Signal-to-Background (S/B) Ratio | > 50 | > 20 |

| Z'-Factor | ≥ 0.7 | ≥ 0.6 |

| Assay Window | High | Moderate to High |

| Limit of Detection (LOD) | Sub-picomolar range | Dependent on expression levels |

Note: A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a robust and reliable assay.[3][4][5][6] The signal-to-background ratio is a measure of the assay's dynamic range.

Visualizations

This compound Enzymatic Reaction

Caption: Enzymatic conversion of non-fluorescent this compound to the highly fluorescent product BBT by alkaline phosphatase.

General High-Throughput Screening Workflow with this compound

Caption: A typical workflow for a high-throughput screening assay using this compound for detection.

NF-κB Signaling Pathway Leading to SEAP Expression

References

Application Notes and Protocols: Kinetic vs. Endpoint Measurements with Attophos®

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Attophos® AP Fluorescent Substrate System offers a highly sensitive method for the detection of alkaline phosphatase (AP) activity, making it a valuable tool in various applications, including enzyme-linked immunosorbent assays (ELISAs), high-throughput screening (HTS), and other immunoassays.[1] The substrate, upon enzymatic cleavage by AP, yields a product with a significant Stokes shift and enhanced fluorescence, leading to low background and high signal-to-noise ratios.[2] Researchers can employ two primary measurement strategies when using this compound®: endpoint and kinetic analysis. This document provides a detailed comparison of these two methods, including quantitative data, experimental protocols, and visualizations to guide assay development and optimization.

Endpoint assays measure the total fluorescent signal after a fixed incubation period. This method is straightforward and suitable for many applications. In contrast, kinetic assays involve continuous monitoring of the fluorescent signal over time, providing real-time data on the rate of the enzymatic reaction. Kinetic analysis can offer a broader dynamic range and can help identify potential assay interference, which is particularly crucial in drug discovery and HTS.[2][3]

Principle of the this compound® Reaction

This compound® substrate is a non-fluorescent molecule that is hydrolyzed by alkaline phosphatase to produce a highly fluorescent product. This enzymatic reaction forms the basis for sensitive detection.

Quantitative Comparison: Kinetic vs. Endpoint Measurements

The choice between kinetic and endpoint measurements depends on the specific requirements of the assay, such as the need for high throughput, sensitivity, or detailed mechanistic information. The following tables summarize the key performance differences between the two approaches using this compound®.

Table 1: General Assay Characteristics

| Feature | Kinetic Measurement | Endpoint Measurement |

| Principle | Continuous monitoring of signal increase over time. | Signal measured at a single, fixed time point. |

| Data Output | Reaction rate (slope of signal vs. time). | Total accumulated signal. |

| Throughput | Can be lower due to multiple readings per well. | Generally higher, with a single reading per well. |

| Assay Window | Wider dynamic range. | More limited dynamic range.[4][5] |

| Interference Detection | Can identify interfering compounds (e.g., dust, precipitates) that affect the reaction rate over time.[2] | Less able to distinguish between true signal and interference. |

Table 2: Performance Metrics

| Parameter | Kinetic Measurement | Endpoint Measurement |

| Sensitivity (Limit of Detection) | Potentially higher due to the ability to measure initial reaction rates and minimize background noise accumulation. | High, but can be limited by background signal at long incubation times. |

| Dynamic Range | Broader, as the rate can be determined for a wider range of enzyme concentrations before substrate limitation occurs.[4][6] | Narrower, as high enzyme concentrations can lead to rapid substrate depletion and signal saturation. |

| Signal-to-Noise Ratio (S/N) | Can be optimized by selecting the linear phase of the reaction, leading to improved S/N. | Dependent on the fixed incubation time; longer times may increase signal but also background. |

| Z'-Factor | Often higher and more robust, as it is less susceptible to single-point fluctuations.[2][7] | Can be excellent but may be more variable.[7] |

Experimental Protocols

The following are generalized protocols for performing a sandwich ELISA with this compound® detection using either a kinetic or endpoint measurement. These should be optimized for your specific application.

Materials Required

-

This compound® AP Fluorescent Substrate System (Substrate and Buffer)

-

Alkaline Phosphatase-conjugated detection antibody

-

Coating antibody

-

Bovine Serum Albumin (BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Black, opaque 96-well microplates

-

Microplate reader with fluorescence capabilities (excitation ~435 nm, emission ~555 nm)

Protocol 1: Endpoint Measurement

-

Plate Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample Incubation: Add your samples and standards to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add the AP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer to remove any unbound antibody-enzyme conjugate.

-

Substrate Addition: Prepare the this compound® working solution according to the manufacturer's instructions and add it to each well.

-

Incubation: Incubate the plate for a predetermined amount of time (e.g., 15-60 minutes) at room temperature, protected from light. The optimal incubation time should be determined empirically.

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~435 nm and an emission wavelength of ~555 nm.

Protocol 2: Kinetic Measurement

-

Plate Coating to Detection Antibody Incubation: Follow steps 1-8 of the Endpoint Measurement Protocol.

-

Substrate Addition and Kinetic Reading: a. Prepare the this compound® working solution. b. Program the microplate reader to take fluorescence readings at set intervals (e.g., every 1-2 minutes) for a total duration (e.g., 30-60 minutes) at an excitation of ~435 nm and emission of ~555 nm. c. Add the this compound® working solution to the wells and immediately start the kinetic read.

-

Data Analysis: Calculate the rate of the reaction (Vmax) for each well by determining the slope of the linear portion of the fluorescence signal versus time plot.

Considerations for Assay Optimization

-

Substrate Stability: The prepared this compound® working solution is stable for a limited time. It is recommended to prepare it fresh before use.

-

Incubation Time (Endpoint): The optimal incubation time for an endpoint assay is a balance between achieving a sufficient signal and minimizing background. This should be determined experimentally.

-

Reading Interval (Kinetic): The frequency and duration of readings in a kinetic assay should be optimized to accurately capture the linear phase of the reaction.

-

Temperature: Enzyme kinetics are temperature-dependent. Ensure consistent temperature control during the assay.

-

Light Sensitivity: The fluorescent product of the this compound® reaction is light-sensitive. Protect the plate from light during incubation and reading.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| High Background | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number of wash steps. |